molecular formula C12H15BrOS B13508485 1-(4-Bromophenyl)-2-(propylthio)propan-1-one

1-(4-Bromophenyl)-2-(propylthio)propan-1-one

Cat. No.: B13508485
M. Wt: 287.22 g/mol
InChI Key: BSGXGCPQOBTTBZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(propylthio)propan-1-one is an organic compound characterized by the presence of a bromophenyl group and a propylthio group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-(propylthio)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(propylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Bromophenyl)-2-(propylthio)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(propylthio)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(propylthio)propan-1-one can be compared with other similar compounds, such as:

    4-Bromopropiophenone: Similar in structure but lacks the propylthio group, which may result in different chemical reactivity and biological activity.

    4-Bromophenyl ethyl ketone: Another related compound with a different alkyl group, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(4-bromophenyl)-2-propylsulfanylpropan-1-one

InChI

InChI=1S/C12H15BrOS/c1-3-8-15-9(2)12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

BSGXGCPQOBTTBZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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